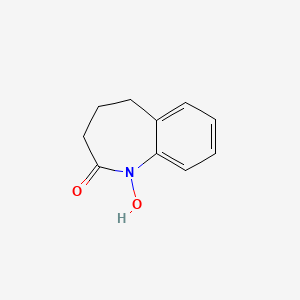
1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic compound belonging to the benzazepine family. This compound is characterized by a seven-membered ring structure fused with a benzene ring, incorporating nitrogen and oxygen atoms. Benzazepines and their derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves cyclization reactions. One effective method is the intramolecular alkylation of N-acyl-N-ethylaniline under Friedel-Crafts conditions . Another approach involves the 1,4-addition reaction of o-lithiomethylphenyl isocyanide to α,β-unsaturated carboxylic acid esters, followed by acid hydrolysis and heating to afford the desired benzazepinone derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups at specific positions on the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products: The major products formed from these reactions include various substituted benzazepines, amines, alcohols, and ketones .
Scientific Research Applications
1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of benzazepines act as sodium channel blockers, inhibiting the flow of sodium ions and thereby exerting their therapeutic effects . Additionally, some benzazepine derivatives function as inhibitors of squalene synthase, which is crucial in cholesterol biosynthesis .
Comparison with Similar Compounds
- 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
- 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
- 5-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-4-one
Comparison: 1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is unique due to its specific hydroxyl group at the 1-position, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
113961-86-7 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-hydroxy-4,5-dihydro-3H-1-benzazepin-2-one |
InChI |
InChI=1S/C10H11NO2/c12-10-7-3-5-8-4-1-2-6-9(8)11(10)13/h1-2,4,6,13H,3,5,7H2 |
InChI Key |
DUCCNOWLXGCTJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



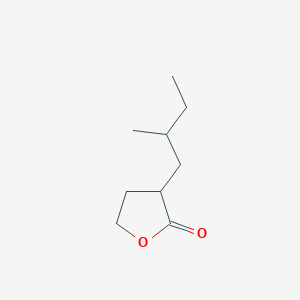
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)

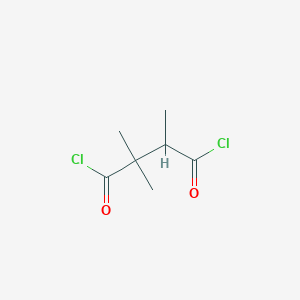

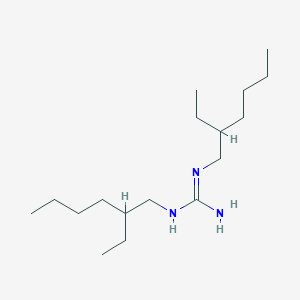
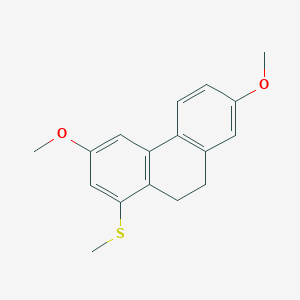

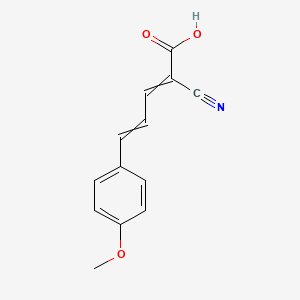

diphenylsilane](/img/structure/B14298185.png)
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)
